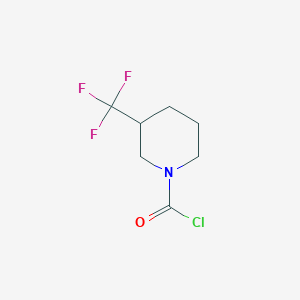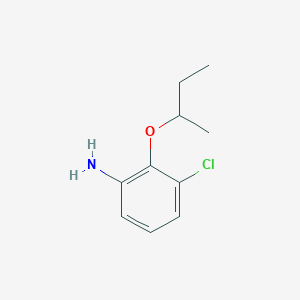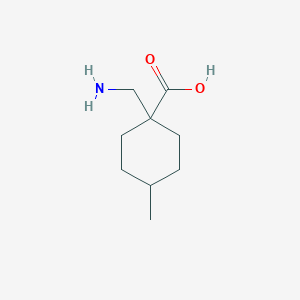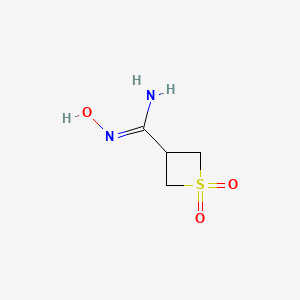
3-(Aminomethyl)-1H-indole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-1H-indole-7-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an aminomethyl group attached to the third position of the indole ring and a carboxylic acid group at the seventh position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1H-indole-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. In this case, the indole serves as the compound with the active hydrogen atom, reacting with formaldehyde and an amine to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-1H-indole-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-1H-indole-7-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(Aminomethyl)benzeneboronic acid: Used in Suzuki-Miyaura coupling reactions.
Aminocaproic acid: An antifibrinolytic agent used to induce clotting postoperatively .
Uniqueness
3-(Aminomethyl)-1H-indole-7-carboxylic acid is unique due to its specific indole structure, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and carboxylic acid groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3-(aminomethyl)-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c11-4-6-5-12-9-7(6)2-1-3-8(9)10(13)14/h1-3,5,12H,4,11H2,(H,13,14) |
Clave InChI |
SSQVVIFXLONDGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)O)NC=C2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxa-2-thiaspiro[3.4]octan-6-one](/img/structure/B13306959.png)

![6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13306968.png)




![[7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13306997.png)
![5-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13307000.png)



![4-(2,2-Dimethylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13307015.png)

